molecular formula C15H12N2 B1356276 3-(5-Methyl-pyridin-2-yl)-quinoline CAS No. 341503-02-4

3-(5-Methyl-pyridin-2-yl)-quinoline

Cat. No.: B1356276
CAS No.: 341503-02-4
M. Wt: 220.27 g/mol
InChI Key: SBKOOCRHLWHFOW-UHFFFAOYSA-N
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Description

3-(5-Methyl-pyridin-2-yl)-quinoline is a heterocyclic compound that features a quinoline core substituted with a 5-methyl-pyridin-2-yl group

Scientific Research Applications

3-(5-Methyl-pyridin-2-yl)-quinoline has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-pyridin-2-yl)-quinoline typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with 2-aminobenzophenone under acidic conditions to form the desired quinoline derivative. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to promote cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-pyridin-2-yl)-quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(5-Methyl-pyridin-2-yl)-quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)quinoline: Similar structure but lacks the methyl group on the pyridine ring.

    3-(Pyridin-2-yl)quinoline: Similar structure but lacks the methyl group on the pyridine ring.

    5-Methyl-2-(pyridin-2-yl)pyrimidine: Contains a pyrimidine ring instead of a quinoline ring

Uniqueness

3-(5-Methyl-pyridin-2-yl)-quinoline is unique due to the presence of the 5-methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(5-methylpyridin-2-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-11-6-7-15(16-9-11)13-8-12-4-2-3-5-14(12)17-10-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKOOCRHLWHFOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=CC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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